5-Cyclohexyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H17N5O2S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-Cyclohexyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of cyclohexylamine with 2-nitrobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under appropriate conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
5-Cyclohexyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
5-Cyclohexyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The triazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
5-Cyclohexyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
4-((2-Nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group, which may affect its biological activity.
5-Phenyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
5-Cyclohexyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-one: Contains a carbonyl group instead of a thiol group, which may influence its reactivity and applications.
Properties
Molecular Formula |
C15H17N5O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17N5O2S/c21-20(22)13-9-5-4-8-12(13)10-16-19-14(17-18-15(19)23)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,23)/b16-10+ |
InChI Key |
GUEJNENARRDKCZ-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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